Enantiomer‑Specific Enzyme Activity: (R)‑Benzylsuccinyl‑CoA vs. (S)‑Benzylsuccinyl‑CoA
(R)‑Benzylsuccinyl‑CoA dehydrogenase (EC 1.3.8.3) is highly specific for the natural (R)‑enantiomer and is inhibited by the (S)‑enantiomer. The apparent Kₘ for (R)‑benzylsuccinyl‑CoA is 110 ± 10 µM, while the (S)‑enantiomer acts as a complete inhibitor with no detectable turnover [1].
| Evidence Dimension | Enzyme substrate specificity (Kₘ / inhibition) |
|---|---|
| Target Compound Data | Kₘ = 110 ± 10 µM for (R)‑2‑benzylsuccinyl‑CoA; fully active substrate |
| Comparator Or Baseline | (S)‑2‑benzylsuccinyl‑CoA: complete inhibitor; no detectable oxidation |
| Quantified Difference | Infinite fold difference in catalytic turnover; (R) is substrate, (S) is inhibitor |
| Conditions | Purified recombinant (R)‑benzylsuccinyl‑CoA dehydrogenase from Thauera aromatica; spectrophotometric assay using ferricenium hexafluorophosphate as artificial electron acceptor |
Why This Matters
For enzyme assays and pathway reconstitution, using the (S)‑enantiomer would completely block the reaction, whereas the (R)‑enantiomer enables accurate kinetic measurements.
- [1] Leutwein C, Heider J. (R)‑Benzylsuccinyl‑CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. Arch Microbiol. 2002;178(6):517‑524. View Source
